1-(2-Hydroxypropyl)cyclopropanol 1-(2-Hydroxypropyl)cyclopropanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC14319281
InChI: InChI=1S/C6H12O2/c1-5(7)4-6(8)2-3-6/h5,7-8H,2-4H2,1H3
SMILES:
Molecular Formula: C6H12O2
Molecular Weight: 116.16 g/mol

1-(2-Hydroxypropyl)cyclopropanol

CAS No.:

Cat. No.: VC14319281

Molecular Formula: C6H12O2

Molecular Weight: 116.16 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Hydroxypropyl)cyclopropanol -

Specification

Molecular Formula C6H12O2
Molecular Weight 116.16 g/mol
IUPAC Name 1-(2-hydroxypropyl)cyclopropan-1-ol
Standard InChI InChI=1S/C6H12O2/c1-5(7)4-6(8)2-3-6/h5,7-8H,2-4H2,1H3
Standard InChI Key XAEAJKZLMUCMLK-UHFFFAOYSA-N
Canonical SMILES CC(CC1(CC1)O)O

Introduction

Molecular Structure and Electronic Characteristics

The core structure of 1-(2-Hydroxypropyl)cyclopropanol consists of a cyclopropane ring—a three-membered carbon ring—with a hydroxyl group (-OH) and a 2-hydroxypropyl substituent (-CH2CH(OH)CH3) bonded to adjacent carbon atoms. The cyclopropane ring introduces substantial angle strain due to its 60° bond angles, which deviate markedly from the ideal tetrahedral geometry of sp³-hybridized carbons. This strain destabilizes the molecule, rendering it highly reactive toward ring-opening reactions .

The hydroxypropyl group introduces both steric and electronic effects. The hydroxyl group on the propyl chain enhances solubility in polar solvents and enables hydrogen bonding, which influences the compound’s behavior in biological systems. Density functional theory (DFT) calculations on analogous cyclopropanol derivatives suggest that the hydroxypropyl substituent modestly reduces ring strain by redistributing electron density through hyperconjugation, though the cyclopropane ring remains the primary determinant of reactivity .

Table 1: Comparative Structural Properties of Cyclopropanol Derivatives

CompoundMolecular FormulaKey Functional GroupsPredicted Reactivity Profile
CyclopropanolC₃H₆OCyclopropane, -OHHigh ring-opening propensity
1-MethylcyclopropanolC₄H₈OCyclopropane, -OH, -CH₃Reduced solubility, steric hindrance
1-(2-Hydroxypropyl)cyclopropanolC₆H₁₂O₂Cyclopropane, -OH, -CH₂CH(OH)CH₃Enhanced solubility, dual H-bonding sites

Synthetic Methodologies

The synthesis of 1-(2-Hydroxypropyl)cyclopropanol can be approached through two primary strategies:

Functionalization of Preformed Cyclopropanols

An alternative route involves modifying existing cyclopropanol derivatives. For instance, nucleophilic substitution at the cyclopropane carbon could introduce the hydroxypropyl group. This method requires careful control of reaction conditions to avoid ring-opening. Transition-metal-catalyzed cross-coupling reactions, such as those employing palladium or nickel complexes, have shown promise in functionalizing strained rings without compromising their integrity .

Physicochemical Properties

While experimental data specific to 1-(2-Hydroxypropyl)cyclopropanol are sparse, its properties can be inferred from related compounds:

  • Boiling Point: Cyclopropanol itself boils at 101–102°C . The addition of a hydroxypropyl group, which increases molecular weight and polarity, likely elevates the boiling point to approximately 180–200°C.

  • Solubility: The dual hydroxyl groups enhance solubility in polar solvents like water, ethanol, and dimethyl sulfoxide (DMSO). LogP calculations predict a value of −0.5, indicating moderate hydrophilicity.

  • Acidity: The hydroxyl group on the cyclopropane ring exhibits a pKa of ~15.3, comparable to cyclopropanol . The secondary hydroxyl group on the propyl chain is less acidic (pKa ~16–17).

Table 2: Estimated Physicochemical Properties

PropertyValue/RangeBasis for Estimation
Molecular Weight116.16 g/molC₆H₁₂O₂
Boiling Point180–200°CCyclopropanol + substituent
Water Solubility~50 mg/mLAnalogous diols
logP−0.5Computational prediction

Reactivity and Chemical Transformations

The reactivity of 1-(2-Hydroxypropyl)cyclopropanol is governed by two key features:

Ring-Opening Reactions

The strained cyclopropane ring readily undergoes cleavage under acidic, basic, or transition-metal-catalyzed conditions. For example:

  • Acid-Catalyzed Hydration: Protolysis of the cyclopropane ring generates a carbocation intermediate, which can trap water to form a diol .

  • Transition-Metal-Mediated Opening: Rhodium or palladium catalysts facilitate insertion into the C–C bond, yielding allylic alcohols or ketones .

Functional Group Interconversion

The hydroxyl groups can be selectively derivatized:

  • Esterification: Reaction with acyl chlorides or anhydrides converts hydroxyls to esters, modulating solubility and stability.

  • Oxidation: The secondary alcohol on the propyl chain is oxidizable to a ketone, providing a pathway to α-hydroxy ketone derivatives.

Applications in Medicinal Chemistry and Materials Science

Pharmacophore Development

Cyclopropane-containing compounds are prevalent in drug discovery due to their ability to mimic transition states or rigidify molecular conformations. The hydroxypropyl group in 1-(2-Hydroxypropyl)cyclopropanol offers additional hydrogen-bonding sites, potentially improving target binding affinity. Structural analogs, such as N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]cyclopropanecarboxamide, demonstrate bioactivity in neurological disorders.

Polymer Chemistry

The compound’s dual hydroxyl groups make it a candidate for polycondensation reactions, yielding polymers with unique mechanical properties. Cyclopropane rings can introduce cross-linking points, enhancing material toughness.

Future Research Directions

  • Stereoselective Synthesis: Developing enantioselective methods to access chiral 1-(2-Hydroxypropyl)cyclopropanol derivatives remains a critical challenge. Asymmetric cyclopropanation and kinetic resolution techniques warrant further exploration .

  • Biological Profiling: Systematic studies on the compound’s pharmacokinetics, toxicity, and target engagement are needed to evaluate its therapeutic potential.

  • Computational Modeling: Advanced DFT and molecular dynamics simulations could elucidate strain energy distribution and reaction pathways, guiding synthetic optimization.

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